5-Ethyl-6-(3,4,5-trimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline
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Overview
Description
5-Ethyl-6-(3,4,5-trimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline is a complex organic compound featuring a benzimidazoquinazoline core structure. This compound is notable for its inclusion of a 3,4,5-trimethoxyphenyl group, which is known for its diverse bioactivity effects. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-(3,4,5-trimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Condensation Reaction: The initial step involves the condensation of 3,4,5-trimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst to form the benzimidazoquinazoline core.
Alkylation: The final step involves the alkylation of the core structure with ethyl groups to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-6-(3,4,5-trimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazoquinazoline derivatives.
Substitution: Formation of substituted benzimidazoquinazoline derivatives with various functional groups.
Scientific Research Applications
5-Ethyl-6-(3,4,5-trimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Ethyl-6-(3,4,5-trimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline involves its interaction with various molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as tubulin, heat shock protein 90, and thioredoxin reductase.
Receptor Binding: It binds to specific receptors, including histone lysine-specific demethylase 1 and activin receptor-like kinase-2.
Pathway Modulation: The compound modulates cellular pathways involved in cancer, inflammation, and microbial infections.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Uniqueness
5-Ethyl-6-(3,4,5-trimethoxyphenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline is unique due to its combination of the benzimidazoquinazoline core with the 3,4,5-trimethoxyphenyl group, which imparts diverse bioactivity effects and makes it a versatile compound for various scientific applications .
Properties
Molecular Formula |
C25H25N3O3 |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
5-ethyl-6-(3,4,5-trimethoxyphenyl)-6H-benzimidazolo[1,2-c]quinazoline |
InChI |
InChI=1S/C25H25N3O3/c1-5-27-19-12-8-6-10-17(19)24-26-18-11-7-9-13-20(18)28(24)25(27)16-14-21(29-2)23(31-4)22(15-16)30-3/h6-15,25H,5H2,1-4H3 |
InChI Key |
PPLMJLJOUVDZQA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(N2C3=CC=CC=C3N=C2C4=CC=CC=C41)C5=CC(=C(C(=C5)OC)OC)OC |
Origin of Product |
United States |
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